1,3-Dimethoxy-2,2-bis(methoxymethyl)propane
Overview
Description
1,3-Dimethoxy-2,2-bis(methoxymethyl)propane is an organic compound with the molecular formula C9H20O4. It is a multi-ether compound characterized by the presence of multiple methoxy groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
1,3-Dimethoxy-2,2-bis(methoxymethyl)propane can be synthesized using the Williamson ether synthesis. This method involves the reaction of pentaerythritol with methyl iodide in the presence of sodium hydride in tetrahydrofuran. The reaction conditions include maintaining an inert atmosphere and controlling the temperature to optimize the yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1,3-Dimethoxy-2,2-bis(methoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium hydride, methyl iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethoxy-2,2-bis(methoxymethyl)propane has several applications in scientific research:
Chemistry: It is used as an external donor in the polymerization of propylene using Ziegler-Natta catalysts.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: It may be used in the synthesis of pharmaceutical compounds or as a reagent in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane involves its interaction with molecular targets through its methoxy groups. These interactions can lead to the formation of stable complexes or intermediates, which then undergo further chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or polymerization reactions .
Comparison with Similar Compounds
1,3-Dimethoxy-2,2-bis(methoxymethyl)propane can be compared with other multi-ether compounds, such as:
1-Methoxy-2,2-bis(methoxymethyl)butane: Similar in structure but with a different carbon backbone, leading to variations in reactivity and applications.
Pentaerythritol derivatives: These compounds share a common precursor and exhibit similar chemical properties but differ in the number and arrangement of methoxy groups.
The uniqueness of this compound lies in its specific arrangement of methoxy groups, which imparts distinct reactivity and stability characteristics .
Properties
IUPAC Name |
1,3-dimethoxy-2,2-bis(methoxymethyl)propane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-10-5-9(6-11-2,7-12-3)8-13-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXZBSXAFUVONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)(COC)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550679 | |
Record name | 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2209-92-9 | |
Record name | 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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